molecular formula C11H10BrF2NO B1408178 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde CAS No. 1707365-36-3

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde

Cat. No.: B1408178
CAS No.: 1707365-36-3
M. Wt: 290.1 g/mol
InChI Key: BLDKGZRHJJIRNS-UHFFFAOYSA-N
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Description

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is a chemical compound that belongs to the class of aromatic aldehydes It features a bromine atom at the third position and a 3,3-difluoropyrrolidin-1-yl group at the fourth position on the benzene ring, with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid.

    Reduction: 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoropyrrolidinyl groups can influence its binding affinity and specificity towards these targets. The aldehyde group can also undergo reactions with nucleophiles, forming covalent bonds with biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile
  • 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene
  • 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)phenol

Uniqueness

3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is unique due to the presence of both the bromine atom and the 3,3-difluoropyrrolidinyl group, which can significantly influence its chemical reactivity and biological activity. The aldehyde functional group also provides a versatile site for further chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF2NO/c12-9-5-8(6-16)1-2-10(9)15-4-3-11(13,14)7-15/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDKGZRHJJIRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001211466
Record name Benzaldehyde, 3-bromo-4-(3,3-difluoro-1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707365-36-3
Record name Benzaldehyde, 3-bromo-4-(3,3-difluoro-1-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707365-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-bromo-4-(3,3-difluoro-1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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